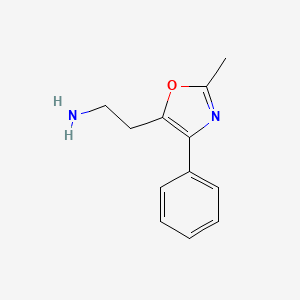

2-(2-Méthyl-4-phényl-1,3-oxazol-5-yl)éthan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine” is a compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The first stage of the synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide . The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Physical and Chemical Properties Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Applications De Recherche Scientifique

- Oxazopt est un candidat médicament potentiel pour le traitement du glaucome. Il inhibe sélectivement l'anhydrase carbonique II humaine (hCA II), qui joue un rôle crucial dans la régulation de la pression intraoculaire .

- Les chercheurs ont exploré les propriétés antimicrobiennes d'Oxazopt. Il présente un effet synergique potentiel lorsqu'il est utilisé avec des carbapénèmes (par exemple, méropénème) et des aminoglycosides (par exemple, gentamicine) contre les bactéries Gram-positives et Gram-négatives résistantes aux antibiotiques .

- L'inhibition de ces enzymes a des applications pharmacologiques dans des domaines tels que l'oncologie, le traitement de l'épilepsie et le développement de médicaments anti-infectieux .

- Les dérivés d'oxazole, y compris l'Oxazopt, ont été étudiés pour leurs effets biologiques. Ces composés présentent diverses activités, telles qu'un potentiel antibactérien contre Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger et Aspergillus clavatus .

Développement de médicaments antiglaucomateux

Activité antibactérienne

Effet antimonooxydase

Dérivés d'oxazole dans les activités biologiques

En résumé, l'Oxazopt est prometteur comme médicament antiglaucomateux, présente une activité antibactérienne et a des applications potentielles dans le traitement antimonooxydase. Ses divers effets biologiques en font un composé intéressant pour des recherches et des développements futurs . Si vous souhaitez plus de détails sur un aspect spécifique, n'hésitez pas à demander !

Mécanisme D'action

Target of Action

The primary target of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . Specifically, hCA II is a target for the treatment of glaucoma .

Biochemical Pathways

The inhibition of hCA II affects the conversion of carbon dioxide and water into bicarbonate ions and protons within the eye . This process is crucial for the production of aqueous humor, the fluid in the eye. By inhibiting this enzyme, the production of this fluid is reduced, thereby lowering intraocular pressure .

Result of Action

The result of the action of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is a reduction in intraocular pressure . This makes it a potential candidate for the treatment of glaucoma, a condition characterized by increased pressure within the eye that can lead to vision loss .

Safety and Hazards

Orientations Futures

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Analyse Biochimique

Biochemical Properties

Oxazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the substitution pattern in the oxazole derivatives .

Cellular Effects

Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is not well-defined. Oxazole derivatives have been known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxazole derivatives have been reported to exhibit changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Oxazole derivatives have been reported to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine are not well-characterized. Oxazole derivatives have been known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Oxazole derivatives have been known to interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Oxazole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-14-12(11(15-9)7-8-13)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEOQDMXMITMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)CCN)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2433874.png)

![2-chloro-N-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridine-3-carboxamide](/img/structure/B2433875.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2433877.png)

![3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2433878.png)

![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)

![methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2433882.png)

![2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2433884.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2433887.png)

![N-(4-fluorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2433891.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B2433893.png)